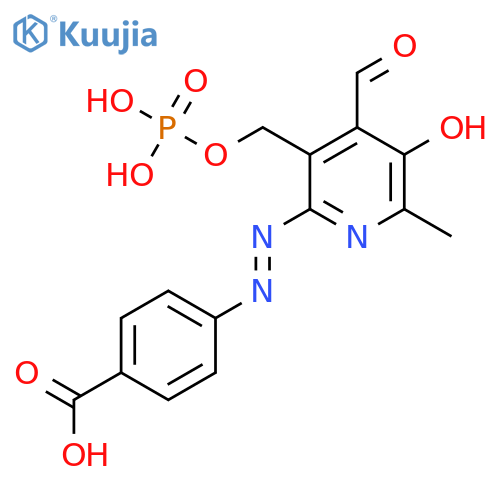Cas no 9002-10-2 (Monophenol monooxygenase)

Monophenol monooxygenase structure
商品名:Monophenol monooxygenase
Monophenol monooxygenase 化学的及び物理的性質
名前と識別子
-
- TYROSINASE
- TYROSINASE FROM MUSHROOM, LYOPH., >2000 U MG
- 100KU
- 25KU
- Monophenol monooxygenase
- Dihydroxyphenylalanine oxidase
- E.C. 1.14.18.1
- Gluteomorphinase
- Laccase M 120
- Monophenol monooxidase
- Monophenol oxidase
- Monophenolase
- Phenol oxidase
- Phenolase
- Tyrosinase from mushroom,Catechol Oxidase, Monophenol Monooxygenase, Monophenol, dihydroxyphenylalanine:oxygen oxidoreductase, Polyphenol Oxidase
- TYROSINASE FROM MUSHROOM, LYOPH., >= 2000 UNITS/MG
- PHENOLASE FROM POTATO
- TyrosinaseExMushroom
- exMushroom
- AGARICUSBISPORUSTYROSINASE
- Polyphenol Oxidase from Mushrooms
- 1,2-Benzenediol: oxygen oxidoreductase
- Tyrosinase from mushroom
- SCHEMBL25271476
- CHEMBL119235
- GTPL11231
- 4-[(E)-{4-Formyl-5-Hydroxy-6-Methyl-3-[(Phosphonooxy)methyl]pyridin-2-Yl}diazenyl]benzoic Acid
- BDBM50102295
- 4-(4-Formyl-5-hydroxy-6-methyl-3-phosphonooxymethyl-pyridin-2-ylazo)-benzoic acid
- 4-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonooxymethyl)pyridin-2-yl]diazenyl]benzoic acid
- 219554-18-4
- CHEMBL1617474
- Q27454060
- FOBISIN101
- 4-[(4-formyl-5hydroxy-6-methyl-3-[(phosphonooxy)methyl}-2-pyridinyl)azo]benzoic acid
- MRS-2159
- DTXSID601017383
- SCHEMBL21033370
- MRS2159
- CCG-208810
- SCHEMBL14702229
- 9002-10-2
- Lopac0_000780
-
- MDL: MFCD00082118
- インチ: 1S/C15H14N3O8P/c1-8-13(20)11(6-19)12(7-26-27(23,24)25)14(16-8)18-17-10-4-2-9(3-5-10)15(21)22/h2-6,20H,7H2,1H3,(H,21,22)(H2,23,24,25)/b18-17+
- InChIKey: NPBWMMRUXMTIRC-ISLYRVAYSA-N
- ほほえんだ: P(=O)(O)(O)OCC1C(/N=N/C2C=CC(C(=O)O)=CC=2)=NC(C)=C(C=1C=O)O
計算された属性
- せいみつぶんしりょう: 395.05185141g/mol
- どういたいしつりょう: 395.05185141g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 11
- 重原子数: 27
- 回転可能化学結合数: 7
- 複雑さ: 604
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 179Ų
じっけんとくせい
- ゆうかいてん: 89-94 ºC
Monophenol monooxygenase セキュリティ情報
-
記号:

- シグナルワード:Danger
- 危害声明: H334
- 警告文: P261,P342+P311
- WGKドイツ:2
- 危険カテゴリコード: 42
- セキュリティの説明: 22-24/25-45
- 福カードFコード:10-21
-
危険物標識:

- ちょぞうじょうけん:-20°C
Monophenol monooxygenase 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T828256-100KU |
TYROSINASE |
9002-10-2 | ≥500 units/mg dry weight | 100KU |
¥2,799.00 | 2022-09-28 | |
| LKT Labs | T9974-2.5 mg |
[Asp371]-Tyrosinase (369-377), human |
9002-10-2 | ≥98% | 2.5 mg |
$414.20 | 2023-07-11 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T828256-25KU |
TYROSINASE |
9002-10-2 | ≥500 units/mg dry weight | 25KU |
¥928.00 | 2022-09-28 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BP1041-25ku |
Monophenol monooxygenase |
9002-10-2 | 25ku |
¥650元 | 2023-09-15 | ||
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BP1041-5ku |
Monophenol monooxygenase |
9002-10-2 | 5ku |
¥220元 | 2023-09-15 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002875-25ku |
Monophenol monooxygenase |
9002-10-2 | ≥500 units/mg | 25ku |
¥891 | 2024-05-21 | |
| AN HUI ZE SHENG Technology Co., Ltd. | BR1068-500KU |
(Z)-4-(2-(4-formyl-6-methyl-5-oxo-3-((phosphonooxy)methyl)pyridin-2(5H)-ylidene)hydrazinyl)benzoic acid |
9002-10-2 | ≥500units/mgdryweight | 500ku |
¥10296.00 | 2023-09-15 | |
| Biosynth | FT161148-25 mg |
Tyrosinase |
9002-10-2 | 25mg |
$495.00 | 2023-01-04 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R096812-25KU |
Monophenol monooxygenase |
9002-10-2 | ≥1000 units/mg | 25ku |
¥999 | 2024-05-21 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BP1041-100ku |
Monophenol monooxygenase |
9002-10-2 | 100ku |
¥2178元 | 2023-09-15 |
Monophenol monooxygenase 関連文献
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
9002-10-2 (Monophenol monooxygenase) 関連製品
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量